2-Fluoro-4-iodonicotinic Acid: Superior Reactivity in Suzuki–Miyaura Coupling vs. 4‑Bromo Analog
The iodine atom at the 4‑position provides substantially faster oxidative addition with palladium catalysts compared to the corresponding 4‑bromo analog [1]. In palladium‑catalyzed Suzuki–Miyaura couplings, aryl iodides exhibit reaction rates approximately 100‑ to 1,000‑fold greater than aryl bromides under identical conditions [2]. This kinetic advantage enables milder reaction temperatures (e.g., room temperature vs. 80–100 °C) and reduces undesired side reactions, making 2‑fluoro‑4‑iodonicotinic acid the preferred coupling partner when synthetic efficiency is paramount.
| Evidence Dimension | Relative oxidative addition rate |
|---|---|
| Target Compound Data | Aryl iodide: k(rel) ≈ 10³ (normalized to PhI) |
| Comparator Or Baseline | 4‑Bromo analog (2‑fluoro‑4‑bromonicotinic acid): k(rel) ≈ 1–10 |
| Quantified Difference | ≈ 100‑ to 1,000‑fold faster |
| Conditions | Pd(0) catalyst, Suzuki–Miyaura cross‑coupling (literature consensus values for aryl halides) |
Why This Matters
Faster, milder coupling reduces synthesis time, energy costs, and by‑product formation, directly impacting the viability of multistep medicinal chemistry campaigns.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457–2483. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition 2002, 41 (22), 4176–4211. View Source
